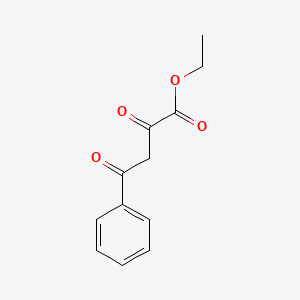

Ethyl 2,4-dioxo-4-phenylbutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17049. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQQYMWMAISMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280466 | |

| Record name | Ethyl 2,4-dioxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-54-4 | |

| Record name | Ethyl α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6296-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dioxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dioxo-4-phenyl-butyric acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its versatile structure allows for the synthesis of a variety of heterocyclic compounds and other complex molecules. Notably, derivatives of this compound have been investigated as inhibitors of Src kinase, a key enzyme implicated in cancer progression, highlighting its potential in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biochemical signaling pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 6296-54-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][2] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 36-41 °C | [2] |

| Boiling Point | 348.5 °C at 760 mmHg | [2] |

| Density | 1.173 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and ketone. | [2] |

| Flash Point | 154.4 °C | [2] |

| pKa (Predicted) | 6.02 ± 0.23 | [1] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.30 - 1.40 | t | 3H | -OCH₂CH ₃ |

| 4.25 - 4.35 | q | 2H | -OCH ₂CH₃ |

| 4.00 - 4.10 | s | 2H | -C(O)CH ₂C(O)- |

| 7.40 - 7.60 | m | 3H | Phenyl H (meta, para) |

| 7.90 - 8.00 | m | 2H | Phenyl H (ortho) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 14.1 | -OCH₂C H₃ |

| 45.0 | -C(O)C H₂C(O)- |

| 62.5 | -OC H₂CH₃ |

| 128.5 | Phenyl C (ortho) |

| 129.0 | Phenyl C (meta) |

| 134.0 | Phenyl C (para) |

| 136.5 | Phenyl C (ipso) |

| 162.0 | C =O (ester) |

| 185.0 | C =O (ketone) |

| 192.0 | C =O (ketone) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Aliphatic C-H Stretch |

| 1740-1720 | Strong | C=O Stretch (Ester) |

| 1690-1670 | Strong | C=O Stretch (Ketone) |

| 1600, 1450 | Medium-Weak | C=C Stretch (Aromatic) |

| 1250-1000 | Strong | C-O Stretch (Ester) |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the phenyl group (-C₆H₅, m/z = 77), as well as characteristic fragments from the diketo-ester moiety.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Acetophenone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Dilute sulfuric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve freshly cut sodium metal in anhydrous ethanol with stirring to prepare a solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate and acetophenone dropwise with continuous stirring.

-

Stir the mixture at room temperature overnight.

-

Heat the reaction mixture to 80°C for 30 minutes.

-

Workup: Cool the reaction mixture to room temperature and then carefully acidify to pH 2 with dilute sulfuric acid.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). This range is the melting point.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro-boiling point apparatus.

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed capillary tube into the liquid.

-

Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly.

-

Observe the capillary tube. When a steady stream of bubbles emerges from the open end of the capillary, the liquid has reached its boiling point.

-

Record the temperature at which the continuous stream of bubbles is observed.

Biological Activity and Signaling Pathway Involvement

Derivatives of this compound have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of Src is frequently observed in various cancers, making it an attractive target for cancer therapy.

The inhibition of Src kinase by this compound derivatives can disrupt downstream signaling pathways that are critical for tumor growth and metastasis.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its synthesis and characterization. The identification of its derivatives as Src kinase inhibitors opens up promising avenues for the development of novel anticancer therapeutics. Further research into the structure-activity relationships of these derivatives and their effects on the Src signaling pathway will be crucial in advancing their potential clinical applications.

References

Solubility Profile of Ethyl 2,4-dioxo-4-phenylbutanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dioxo-4-phenylbutanoate is a dicarbonyl compound that serves as a valuable intermediate in the synthesis of various heterocyclic molecules and has applications in pharmaceutical research. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides an overview of the available information on the solubility of this compound and outlines the standard methodologies for its determination and analysis.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₂O₄, is a solid, light beige to beige compound. Its structure, featuring a phenyl group, two ketone functionalities, and an ethyl ester group, makes it a versatile building block in organic chemistry. Notably, it is a key precursor in the synthesis of various biologically active compounds, including pyrazole derivatives and pyrido[2,3-d]pyrimidines.

Qualitative Solubility Profile

General chemical references indicate that this compound is soluble in organic solvents.[1] More specifically, it is known to be soluble in ethanol, ether, and ketone solvents.[1] This general solubility is a key factor in its use in various chemical reactions, which are often carried out in organic media.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This indicates a potential knowledge gap in the publicly available literature. To address this, experimental determination of its solubility is necessary. The following sections outline the standard experimental and theoretical procedures for establishing a complete solubility profile.

Standard Experimental Protocol for Solubility Determination

The gravimetric method, specifically the isothermal saturation method, is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. The following protocol details the steps involved.

Experimental Workflow

The process begins with the preparation of a saturated solution, followed by equilibration, sampling, and analysis to determine the concentration of the solute.

Caption: Workflow for gravimetric solubility determination.

Detailed Steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated in a constant temperature water bath for a sufficient time (typically 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: The stirring is stopped, and the solution is left undisturbed for several hours to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The solvent is then removed by evaporation under vacuum at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The mass of the dissolved solute and the solvent are used to calculate the solubility in various units, such as mole fraction (x), mass fraction, or grams of solute per 100 g of solvent.

The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))

Where:

-

m₁ and m₂ are the masses of the solute and the solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and the solvent, respectively.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.

Data Correlation Workflow

The experimental data serves as the foundation for applying thermodynamic models, which in turn allows for the calculation of key thermodynamic properties of the dissolution process.

Caption: Logical flow for thermodynamic analysis of solubility data.

Commonly Used Thermodynamic Models

-

The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature. The equation is expressed as:

ln(x) = A + B/T + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters obtained by fitting the experimental data.

-

The van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°). The equation is given by:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where R is the universal gas constant, ΔH° is the standard enthalpy of dissolution, and ΔS° is the standard entropy of dissolution. From these values, the standard Gibbs free energy of dissolution (ΔG°) can be calculated:

ΔG° = ΔH° - TΔS°

The values of ΔH°, ΔS°, and ΔG° provide insight into the dissolution process, indicating whether it is endothermic or exothermic, and driven by enthalpy or entropy.

Conclusion

While qualitative information suggests that this compound is soluble in common organic solvents, a clear need exists for quantitative data to support its application in research and development. The experimental and analytical frameworks outlined in this guide provide a robust pathway for establishing a comprehensive solubility profile. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences, enabling more precise control over processes involving this important chemical intermediate.

References

An In-depth Technical Guide on the Tautomerism of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and as a precursor to biologically active molecules, exhibits keto-enol tautomerism. This dynamic equilibrium between its diketo and enol forms is highly sensitive to environmental conditions, particularly the solvent. Understanding and controlling this tautomeric balance is crucial for predicting reactivity, elucidating reaction mechanisms, and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, tautomeric properties, and analytical characterization of this compound, offering detailed experimental protocols and data interpretation for researchers in the field.

Introduction to Tautomerism in this compound

This compound, also known as ethyl benzoylpyruvate, is a 1,3-dicarbonyl compound that exists as an equilibrium mixture of three tautomeric forms: one diketo form and two enol forms. The enol forms are stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring, and by conjugation of the carbon-carbon double bond with the ester and the phenyl ring.

The position of this equilibrium is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. Generally, non-polar solvents favor the enol form due to the stability of the intramolecular hydrogen bond, while polar protic solvents can disrupt this bond and stabilize the more polar diketo form.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a Claisen condensation reaction between acetophenone and diethyl oxalate using a strong base like sodium ethoxide.[1]

Experimental Protocol: Claisen Condensation

Materials:

-

Acetophenone

-

Diethyl oxalate

-

Sodium metal

-

Anhydrous ethanol

-

Dichloromethane

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add freshly cut sodium metal to anhydrous ethanol with stirring until the sodium is completely dissolved.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of acetophenone and diethyl oxalate dropwise with continuous stirring.

-

Reaction Completion: Stir the mixture overnight at room temperature. Following this, heat the reaction mixture to 80°C for 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then carefully acidify to a pH of 2 with dilute sulfuric acid.

-

Extraction: Extract the product from the aqueous mixture using dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[1]

Tautomeric Equilibrium and Solvent Effects

The equilibrium between the diketo and enol tautomers of this compound is highly dependent on the solvent. The relative populations of each tautomer can be quantified using ¹H NMR spectroscopy by integrating the signals unique to each form.

Quantitative Analysis of Tautomeric Composition

While specific quantitative data for this compound is not extensively published, the tautomeric distribution can be inferred from studies on closely related compounds such as 4-phenyl-2,4-dioxobutanoic acid and other β-keto esters. The following table provides an illustrative summary of the expected trend in the keto-enol equilibrium in various deuterated solvents.

| Solvent | Predominant Tautomer | Expected % Enol (Illustrative) | Rationale |

| CDCl₃ (Chloroform-d) | Enol | ~80-90% | Non-polar aprotic solvent, stabilizes the intramolecular hydrogen bond of the enol form. |

| (CD₃)₂CO (Acetone-d₆) | Mixture | ~40-60% | Polar aprotic solvent, moderate disruption of the intramolecular hydrogen bond. |

| CD₃CN (Acetonitrile-d₃) | Mixture | ~30-50% | Polar aprotic solvent, similar to acetone in its effect. |

| DMSO-d₆ (Dimethyl sulfoxide-d₆) | Keto | ~10-20% | Highly polar aprotic solvent, effectively disrupts the intramolecular hydrogen bond and solvates the keto form. |

| CD₃OD (Methanol-d₄) | Keto | <10% | Polar protic solvent, strongly disrupts the intramolecular hydrogen bond through competitive intermolecular hydrogen bonding. |

Note: These values are estimations based on the behavior of similar β-dicarbonyl compounds and are intended for illustrative purposes.

Spectroscopic Analysis of Tautomers

Spectroscopic methods are invaluable for the identification and quantification of the tautomers of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

-

Diketo Form: Characterized by a singlet for the methylene protons (-CH₂-) typically found in the range of 4.2-4.5 ppm.[2]

-

Enol Form: Characterized by a singlet for the vinylic proton (-CH=) around 6.0-7.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (often >10 ppm), the latter of which may not always be observed due to exchange with residual water.

¹³C NMR Spectroscopy

Distinct signals for the carbonyl and enolic carbons can also be observed in the ¹³C NMR spectrum.

-

Diketo Form: Two distinct ketone/ester carbonyl signals are expected. The methylene carbon signal appears around 50 ppm.[2]

-

Enol Form: The enolic carbon (C=C-OH) and the other sp² carbon of the double bond will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both tautomers.

-

Diketo Form: Shows two distinct C=O stretching bands, one for the ketone and one for the ester.

-

Enol Form: Characterized by a broad O-H stretching band (due to the intramolecular hydrogen bond) and a C=C stretching band. The C=O stretching frequency is typically lower than in the diketo form due to conjugation.

UV-Vis Spectroscopy

The conjugated system of the enol form leads to a characteristic UV-Vis absorption spectrum.

-

Enol Form: Exhibits a strong absorption band at a longer wavelength (π → π* transition) due to the extended conjugation, which is absent in the non-conjugated diketo form.

Experimental Protocols for Tautomer Analysis

¹H NMR Analysis of Tautomeric Equilibrium

Objective: To determine the percentage of the keto and enol forms of this compound in different deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃CN)

-

NMR tubes

-

Internal standard (optional, e.g., TMS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired deuterated solvents at a known concentration (e.g., 0.1 M).

-

NMR Acquisition: Acquire the ¹H NMR spectrum for each sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the spectra, including phasing and baseline correction.

-

Integration: Integrate the area of a well-resolved signal corresponding to the diketo form (e.g., the methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton).

-

Calculation of Tautomer Percentage:

-

Let Iketo be the integral of the methylene protons of the keto form (representing 2 protons).

-

Let Ienol be the integral of the vinylic proton of the enol form (representing 1 proton).

-

Normalized integral for the keto form = Iketo / 2.

-

% Enol = [Ienol / (Ienol + Normalized Iketo)] * 100

-

% Keto = 100 - % Enol

-

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for the determination of tautomeric ratios by ¹H NMR.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity. This guide has provided a detailed overview of its synthesis and the principles governing its keto-enol equilibrium. By employing the spectroscopic techniques and experimental protocols outlined herein, researchers can effectively characterize and quantify the tautomeric composition of this versatile compound. A thorough understanding of these principles is essential for professionals in drug development and organic synthesis who utilize this and related β-dicarbonyl compounds in their work.

References

An In-depth Technical Guide to the Claisen Condensation Reaction Mechanism for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen condensation reaction for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate, a valuable intermediate in organic synthesis. This document details the reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data for the characterization of the final product.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters or β-diketones. The synthesis of this compound is a classic example of a crossed or mixed Claisen condensation, where two different ester-containing reactants are utilized. In this specific synthesis, acetophenone reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate, lacking α-hydrogens, serves exclusively as the electrophilic acylating agent, while acetophenone provides the enolizable α-protons necessary for the condensation. The resulting product, a β-keto ester, is a versatile precursor for various pharmaceuticals and other complex organic molecules.

Reaction Mechanism

The synthesis of this compound via the Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a strong base, typically sodium ethoxide. This abstraction of a proton results in the formation of a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The newly formed enolate ion, acting as a potent nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This nucleophilic addition leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This step results in the formation of the β-keto ester, this compound.

-

Deprotonation of the β-Keto Ester: The product, this compound, possesses highly acidic protons on the carbon situated between the two carbonyl groups. The ethoxide ion, generated in the previous step, readily deprotonates this carbon. This essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the formation of the product.[1]

-

Protonation: In the final workup step, an acid (e.g., dilute sulfuric acid) is added to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final desired product.

Caption: Reaction mechanism of Claisen condensation for this compound synthesis.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Acetophenone | C₈H₈O | 120.15 | Colorless liquid |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Colorless liquid |

| This compound | C₁₂H₁₂O₄ | 220.22 | Colorless to light yellow liquid[2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Predicted shifts are available but experimental data is not readily found in the searched literature.[4] |

| ¹³C NMR | Predicted shifts are available but experimental data is not readily found in the searched literature.[4] |

| FTIR (cm⁻¹) | Data for the similar compound Ethyl 2-oxo-4-phenylbutyrate shows characteristic peaks for C=O (ester and ketone) and aromatic C-H stretches.[5] |

Table 3: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Base | Sodium Ethoxide (NaOEt) | [1] |

| Solvent | Anhydrous Ethanol | [1] |

| Reaction Time | Overnight at room temperature, then 30 minutes at 80°C | [1] |

| Yield | A yield of 87% was reported for a similar Claisen condensation in a continuous flow reactor.[6] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Claisen condensation.[1]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Acetophenone

-

Dilute sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly cut sodium metal (1 equivalent) in anhydrous ethanol with stirring.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with continuous stirring.

-

Reaction: Stir the mixture overnight at room temperature. Following the overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

-

Workup: Cool the reaction mixture to room temperature and then carefully acidify to a pH of 2 with dilute sulfuric acid.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Claisen condensation provides an effective and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the base and the driving force of the final deprotonation step, is crucial for optimizing reaction conditions and achieving high yields. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Further investigation into obtaining and analyzing experimental spectroscopic data for the title compound is recommended for comprehensive characterization.

References

Stability and Storage Conditions for Ethyl 2,4-dioxo-4-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific, in-depth stability studies on this compound, this guide integrates data from analogous compounds and general principles of β-keto ester chemistry to provide a robust framework for its handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₁₂H₁₂O₄ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | 167 °C @ 5 Torr | [1] |

| Flash Point | 110 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and ketone. | [1] |

Stability Profile and Degradation Pathways

This compound, as a β-keto ester, is susceptible to degradation under various conditions. The primary degradation pathways are expected to be hydrolysis and decarboxylation, particularly under harsh acidic, basic, or thermal conditions.[3] Forced degradation studies, a standard practice in pharmaceutical development, are employed to predict the degradation products and establish the intrinsic stability of a molecule.[4][5][6]

A proposed degradation pathway for this compound is illustrated in the following diagram.

References

- 1. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sgs.com [sgs.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Ethyl 2,4-dioxo-4-phenylbutanoate molecular weight and formula

An in-depth analysis of Ethyl 2,4-dioxo-4-phenylbutanoate reveals its fundamental physicochemical properties, crucial for its application in research and development. This technical guide provides a concise summary of its molecular formula and weight, presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Physicochemical Data Summary

The essential molecular details of this compound are provided below. This data is foundational for any experimental design or theoretical modeling involving this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O₄[1][2][3] |

| Molecular Weight | 220.22 g/mol [1] |

Structural and Property Information Hierarchy

To visualize the relationship between the compound and its key identifiers and properties, the following diagram illustrates the informational hierarchy.

Caption: Logical flow of this compound data.

References

An In-depth Technical Guide on the Predicted pKa of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) of Ethyl 2,4-dioxo-4-phenylbutanoate. It includes a summary of the predicted value, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in the physicochemical properties of β-dicarbonyl compounds.

Predicted Physicochemical Properties

The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, a β-keto ester, the acidity is primarily attributed to the methylene protons situated between the two carbonyl groups. The predicted pKa value for this compound is summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Predicted pKa |

| This compound | 6296-54-4 | C12H12O4 | 6.02 ± 0.23[1] |

Experimental Protocols for pKa Determination

The experimental determination of a compound's pKa is crucial for validating computational predictions and for a deeper understanding of its behavior in biological systems. Several robust methods are available for pKa determination.[2][3] Below are detailed protocols for two commonly employed techniques: UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometric Method

This method is based on the principle that the ionized and non-ionized forms of a molecule exhibit different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[2][4][5][6][7]

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes

-

This compound

-

A series of buffer solutions with known pH values (e.g., phosphate, borate, citrate buffers) covering a range from approximately pH 4 to pH 8.

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.

-

Methanol or another suitable co-solvent (if the compound has low aqueous solubility).

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). The concentration should be chosen to give an optimal absorbance reading (typically between 0.3 and 1.0) in the final measurement solutions.

-

Preparation of Measurement Solutions: For each buffer solution, prepare a measurement sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be identical in all samples.

-

Determination of Analytical Wavelengths: Record the UV-Vis spectra of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 10) to determine the wavelengths of maximum absorbance for the fully protonated (λ_HA) and fully deprotonated (λ_A-) species, respectively.

-

Absorbance Measurements: Measure the absorbance of each buffered sample at both analytical wavelengths (λ_HA and λ_A-).

-

Data Analysis: Plot the measured absorbance at one of the chosen wavelengths against the corresponding pH of the buffer solutions. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged:

pKa = pH + log[(A_max - A) / (A - A_min)]

where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Potentiometric Titration Method

Potentiometric titration is a highly accurate and widely used method for pKa determination.[2][8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Instrumentation and Reagents:

-

Autotitrator or a burette and a calibrated pH meter with a suitable electrode.

-

Magnetic stirrer and stir bar.

-

This compound.

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

High-purity water (degassed to remove CO2).

-

Potassium chloride (KCl) solution to maintain constant ionic strength.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water. A co-solvent may be used if necessary to ensure solubility. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.

-

Titration Procedure:

-

If the compound is acidic, titrate with the standardized strong base solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using the UV-Vis spectrophotometric method.

References

- 1. ishigirl.tripod.com [ishigirl.tripod.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. scirp.org [scirp.org]

- 7. scirp.org [scirp.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data and Safety Precautions for Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and safety precautions for Ethyl 2,4-dioxo-4-phenylbutanoate (CAS No. 6296-54-4). The data presented is based on publicly accessible sources and should be used for informational purposes only. It is not a substitute for a comprehensive risk assessment and the user's own due diligence. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable safety regulations.

Introduction

This compound, also known as Ethyl benzoylpyruvate, is a beta-keto ester derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of the toxicological profile and requisite safety measures is paramount for professionals handling this substance to mitigate potential health risks in research and development settings.

Toxicological Data Summary

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Source: Conier Chem&Pharma Limited[1]

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for assessing its potential for exposure and absorption.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6296-54-4[1][2][3] |

| Molecular Formula | C₁₂H₁₂O₄[1][2] |

| Molecular Weight | 220.22 g/mol [1][2] |

| Appearance | Powder |

| Melting Point | 36-41 °C |

| Boiling Point | 167 °C @ 5 Torr[2] |

| Flash Point | >110 °C |

| Density | 1.2 ± 0.1 g/cm³[2] |

Experimental Protocols for Toxicological Assessment

While specific experimental studies for this compound are not publicly available, the following sections describe standardized OECD guidelines that are generally followed for assessing the types of hazards identified for this chemical.

Acute Oral, Dermal, and Inhalation Toxicity

The GHS classification of Category 4 for acute toxicity suggests that animal studies would have been conducted. The general procedures for these tests are outlined in the following OECD guidelines.

-

Acute Oral Toxicity (OECD Guideline 401, 420, 423, or 425): These guidelines describe methods for determining the acute oral toxicity of a substance. Typically, the substance is administered in a single dose or multiple doses within 24 hours to fasted experimental animals (usually rats).[4][5] The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4] Doses are administered by gavage.[4]

-

Acute Dermal Toxicity (OECD Guideline 402): This test involves the application of the substance to a shaved area of the skin of experimental animals (e.g., rats or rabbits).[2][6][7] The area is typically covered with a porous gauze dressing for a 24-hour exposure period.[8] Observations for signs of toxicity and mortality are carried out for at least 14 days.[8]

-

Acute Inhalation Toxicity (OECD Guideline 403): This guideline details the procedures for assessing the toxicity of a substance upon inhalation.[1][9][10] Experimental animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[9][11] The animals are then observed for at least 14 days for toxic effects and mortality.[9][10]

Skin and Eye Irritation

-

In Vitro Skin Irritation (OECD Guideline 439): This test utilizes a reconstructed human epidermis (RhE) model to assess skin irritation potential.[3][12][13] The test substance is applied topically to the tissue surface.[13] After a defined exposure and post-incubation period, cell viability is measured, typically using an MTT assay.[13] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12]

-

In Vitro Eye Irritation (OECD Guideline 492): This method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[14][15][16] The test substance is applied to the surface of the corneal models.[17] Cell viability is measured after exposure, and if it is above a certain threshold (e.g., >60%), the substance is considered a non-irritant.[17]

Safety Precautions and Handling

Given the identified hazards, stringent safety protocols must be implemented when handling this compound.

Table 3: Recommended Safety Precautions

| Precaution Category | Recommendations | P-Statements |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. | P271 |

| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical goggles - Laboratory coat - For operations with potential for aerosol generation, use a NIOSH-approved respirator. | P280 |

| Hygiene Practices | - Do not eat, drink, or smoke when using this product. - Wash hands thoroughly after handling. - Remove contaminated clothing and wash it before reuse. | P270, P264, P362+P364 |

| Handling | - Avoid contact with skin and eyes. - Avoid breathing dust, fume, gas, mist, vapors, or spray. | P261 |

| Storage | - Store in a well-ventilated place. - Keep container tightly closed. - Store locked up. | P403+P233, P405 |

| First Aid | - If Swallowed: Get medical help. Rinse mouth. - If on Skin: Wash with plenty of water. Get medical help. - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. | P301+P317, P330, P302+P352, P317, P305+P351+P338, P304+P340, P319 |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | P501 |

Source: Conier Chem&Pharma Limited[1]

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical like this compound, based on the identified hazards.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. senzagen.com [senzagen.com]

- 14. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 15. thepsci.eu [thepsci.eu]

- 16. oecd.org [oecd.org]

- 17. x-cellr8.com [x-cellr8.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxo-4-phenylbutanoate is a valuable β-dicarbonyl compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry. Its synthesis is a classic example of a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document provides detailed protocols and application notes for the synthesis of this compound from the readily available starting materials, acetophenone and diethyl oxalate.

The primary synthetic route involves a base-mediated Claisen condensation.[1] In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired product.[2] Diethyl oxalate is a particularly effective substrate for this mixed Claisen condensation as it lacks α-hydrogens and therefore cannot undergo self-condensation.[3][4] A stoichiometric amount of base is crucial as it drives the reaction equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[1]

Reaction Mechanism: Claisen Condensation

The synthesis of this compound proceeds via the following steps:

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The acetophenone enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-keto ester product.

-

Deprotonation (Driving Force): The newly formed this compound has acidic protons between the two carbonyl groups. The ethoxide base deprotonates this position, forming a highly stabilized enolate. This essentially irreversible step drives the reaction to completion.

-

Protonation: A final acidic workup neutralizes the enolate to yield the final product.[2]

Experimental Protocol

This protocol details the synthesis of this compound via a Claisen condensation reaction.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Acetophenone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Dilute sulfuric acid

-

Ethanol (for recrystallization)

Equipment:

-

Flame-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add freshly cut sodium metal (10 mmol) to anhydrous ethanol (10 mL).

-

Stir the mixture until all the sodium has dissolved. This process is exothermic.

Step 2: Claisen Condensation

-

To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (10 mmol) and acetophenone (10 mmol) dropwise with continuous stirring.

-

Stir the reaction mixture overnight at room temperature.

-

After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.[1]

Step 3: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of 2 with dilute sulfuric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

Step 4: Purification

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) |

| Acetophenone | C₈H₈O | 120.15 | 1.0 | 10 |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 1.0 | 10 |

| Sodium | Na | 22.99 | 1.0 | 10 |

| This compound | C₁₂H₁₂O₄ | 220.22 | - | Theoretical Yield |

Note: The theoretical yield is calculated based on the limiting reagent, which in this 1:1:1 stoichiometric reaction, could be any of the reactants.

Experimental Workflow

Safety Precautions

-

Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere and away from water.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Detailed Experimental Protocol for the Claisen Condensation Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2] This application note provides a detailed experimental protocol for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via a crossed Claisen condensation reaction. In this specific application, acetophenone reacts with diethyl oxalate in the presence of sodium ethoxide as the base.[3] The reaction requires a stoichiometric amount of the base because the resulting β-keto ester is acidic and is deprotonated by the base, which drives the reaction to completion.[1][3] this compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[4]

Experimental Protocol

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Acetophenone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Dilute sulfuric acid

-

Ethanol (for recrystallization)

-

Round-bottom flask (flame-dried)

-

Reflux condenser

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl oxalate with continuous stirring.

-

Addition of Acetophenone: Slowly add acetophenone to the mixture of sodium ethoxide and diethyl oxalate. A gradual addition is recommended to control the reaction temperature and minimize side reactions.

-

Reaction: Stir the reaction mixture at room temperature overnight. After the overnight stirring, heat the mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of 2 using dilute sulfuric acid. This step should be performed in an ice bath to control the exothermic neutralization reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Safety Precautions:

-

Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere and away from water.

-

The reaction to prepare sodium ethoxide produces flammable hydrogen gas; ensure adequate ventilation.

-

Diethyl oxalate and acetophenone are irritants; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; use in a well-ventilated fume hood.

-

The acidification step is exothermic; perform with cooling.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | Acetophenone | [3] |

| Starting Material 2 | Diethyl oxalate | [3] |

| Base | Sodium ethoxide | [3] |

| Solvent | Anhydrous Ethanol, Dichloromethane | [3] |

| Reaction Time | Overnight stirring + 30 min heating | [3] |

| Reaction Temp. | Room temperature then 80°C | [3] |

| Purification | Recrystallization from ethanol | [3] |

| Product Appearance | Colorless to light yellow liquid | [4] |

Experimental Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Pyrazole Synthesis Using Ethyl 2,4-Dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical insights for the synthesis of pyrazole derivatives utilizing ethyl 2,4-dioxo-4-phenylbutanoate as a key starting material. The protocols outlined below are intended for laboratory use by trained professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a versatile 1,3-dicarbonyl compound that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles. The reaction of this β-ketoester with hydrazine and its derivatives is a classical and efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous-pharmacologically active compounds. This document details the synthetic protocols, discusses the reaction mechanism and regioselectivity, and provides quantitative data for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate and its derivatives.

Reaction Mechanism and Regioselectivity

The synthesis of pyrazoles from this compound and a hydrazine proceeds via a cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A critical consideration in the reaction with substituted hydrazines (e.g., methylhydrazine) is regioselectivity . The unsymmetrical nature of this compound can lead to the formation of two possible regioisomers. For instance, the reaction with methylhydrazine can yield either ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate or ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. It has been reported that the reaction of this compound with methylhydrazine in boiling ethanol results in a mixture of the two regioisomeric pyrazoles. The choice of solvent can significantly influence the regioselectivity of this reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the synthesis of substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylate derivatives.[2][3]

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in glacial acetic acid.

-

To this suspension, add hydrazine hydrate (1 equivalent) dropwise with stirring.

-

After the addition is complete, reflux the reaction mixture for an appropriate time (monitor by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the desired ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[2][3]

Protocol 2: Regioselective Synthesis Considerations

To influence the regioselectivity of the reaction with substituted hydrazines, the following points should be considered:

-

Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[1]

-

Reaction Temperature: The reaction temperature can also affect the ratio of the resulting regioisomers.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from this compound and its analogs.

| Starting Material (Substituted this compound) | Hydrazine Derivative | Solvent | Reaction Conditions | Product (Substituted Ethyl 5-phenyl-1H-pyrazole-3-carboxylate) | Yield (%) | Reference |

| This compound | Hydrazine hydrate | Glacial Acetic Acid | Reflux | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Not specified | [2][3] |

| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Hydrazine hydrate | Glacial Acetic Acid | Reflux | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | Not specified | [2][3] |

| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Hydrazine hydrate | Glacial Acetic Acid | Reflux | Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Not specified | [2][3] |

| This compound | Methylhydrazine | Ethanol | Reflux | Mixture of regioisomers | Not specified | |

| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | Not specified | ~1:1.3 mixture of regioisomers | Not specified | [1] |

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of pyrazoles.

Chemical Reaction

Caption: Synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

References

Application Notes and Protocols: Ethyl 2,4-dioxo-4-phenylbutanoate as a Precursor for Src Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives as precursors for the synthesis of novel Src kinase inhibitors. This document includes detailed protocols for chemical synthesis and biological evaluation, along with a summary of inhibitory activities and a depiction of the relevant signaling pathway.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity has been implicated in the development and progression of numerous human cancers, making it a validated and attractive target for therapeutic intervention.[2][3] The development of small molecule inhibitors that can selectively target Src kinase is an area of intense research in oncology drug discovery.

This compound and its aryl-substituted derivatives represent a promising scaffold for the design of novel Src kinase inhibitors. These compounds can be synthesized through a straightforward condensation reaction and subsequently evaluated for their biological activity. This document outlines the synthesis, biological evaluation, and signaling context of this class of compounds.

Data Presentation

The inhibitory potential of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase was evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined. Staurosporine, a known potent kinase inhibitor, was used as a positive control. The results are summarized in the table below.

| Compound ID | R-Group (Substitution on Phenyl Ring) | IC50 (µM) for Src Kinase |

| 1 | H (Unsubstituted) | 15.2 |

| 2 | 4-CH₃ | 12.8 |

| 3 | 4-OCH₃ | 10.5 |

| 4 | 4-Cl | 8.1 |

| 5 | 4-NO₂ | 25.4 |

| Staurosporine | N/A | 0.01 |

Note: The data presented in this table is a representative example based on the general findings of "moderate activity" reported for this class of compounds and is intended for illustrative purposes.[4]

Experimental Protocols

General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

This protocol describes the synthesis of this compound (Compound 1) as a representative example. The synthesis of other derivatives can be achieved by using the appropriately substituted acetophenone.[4]

Materials:

-

Substituted Acetophenone (e.g., Acetophenone)

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (10 mmol) in anhydrous ethanol (50 mL).

-

To this solution, add the substituted acetophenone (10 mmol) dropwise at room temperature.

-

After stirring for 15 minutes, add diethyl oxalate (12 mmol) dropwise.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether (100 mL) and washed with 10% hydrochloric acid (2 x 50 mL) followed by a saturated sodium bicarbonate solution (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

-

The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Src Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against human c-Src kinase using an in vitro kinase assay.

Materials:

-

Recombinant human c-Src kinase

-

Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Staurosporine (positive control)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ assay)

-

96-well microplates (white, opaque)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the inhibitor compounds and staurosporine in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 5 µL of each inhibitor dilution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Add 10 µL of the Src-specific peptide substrate and 10 µL of the assay buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of recombinant human c-Src kinase to each well (except the background control).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Start the phosphorylation reaction by adding 15 µL of ATP solution to each well. The final concentration of ATP should be close to its Km value for Src.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Src Kinase Signaling Pathway

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Experimental Workflow: Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of Src kinase inhibitors.

Conclusion

This compound and its derivatives serve as a viable starting point for the development of novel Src kinase inhibitors. The straightforward synthesis allows for the generation of a library of compounds for screening. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the discovery of new therapeutic agents for the treatment of cancer and other diseases where Src kinase is implicated. Further optimization of this scaffold could lead to the identification of more potent and selective Src kinase inhibitors.

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Ethyl 2,4-dioxo-4-phenylbutanoate. A reversed-phase HPLC method with UV detection is described, providing a reliable and accurate analysis. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines to ensure method robustness and reproducibility, which are critical in research, development, and quality control environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This HPLC method is designed to separate the main component from potential process-related impurities and degradation products.

Due to the presence of a β-dicarbonyl moiety, this compound can exist in keto-enol tautomeric forms, which may lead to poor peak shapes in reversed-phase HPLC. The described method mitigates this issue by using an acidified mobile phase to suppress the ionization of the enolic form and promote a single, sharp peak.

Potential Impurities

The primary synthesis route for this compound is the Claisen condensation of acetophenone and diethyl oxalate.[1] Potential impurities may include:

-

Starting Materials: Acetophenone, Diethyl oxalate

-

By-products: Self-condensation products of acetophenone.

-

Degradation Products: 2,4-Dioxo-4-phenylbutanoic acid (from hydrolysis of the ethyl ester).

Experimental Protocols

Instrumentation and Materials

-